molecular formula C10H12N8O4 B019884 2-Azidoadenosine CAS No. 59587-07-4

2-Azidoadenosine

Cat. No.: B019884
CAS No.: 59587-07-4
M. Wt: 308.25 g/mol
InChI Key: BSZZPOARGMTJKQ-UHFFFAOYSA-N
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Description

2-Azidoadenosine is a modified nucleoside that contains an azide group attached to the adenosine molecule. This compound is particularly significant in the field of bioorthogonal chemistry, where it is used for labeling and functionalizing nucleic acids. The azide group in this compound allows it to participate in click chemistry reactions, making it a versatile tool for various biochemical applications .

Mechanism of Action

Target of Action

2-Azidoadenosine is a modified nucleoside that plays a crucial role in the functionalization of RNA and DNA . It is primarily used as a building block for bioorthogonal labeling and functionalization . The primary targets of this compound are nucleic acids, specifically RNA and DNA .

Mode of Action

This compound interacts with its targets through a process known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

This compound is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways . Enzymes that utilize this compound in these reactions are usually of complex subunit structure . It is also used in the synthesis of oligonucleotides with 3’-terminal azide .

Pharmacokinetics

It is known that azide groups can withstand the conditions of oligonucleotide synthesis by phosphoramidite chemistry . This suggests that this compound may have good stability and could potentially be used as a starting material for the synthesis of oligonucleotides .

Result of Action

The result of this compound’s action is the functionalization of RNA and DNA . This functionalization allows for the identification, tracking, and specific isolation of various oligonucleotides in vitro and in cells without interference or cross reactions with other biomolecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of copper for the CuAAC reaction . Additionally, the presence of ultraviolet light can affect the action of this compound . For instance, in the absence of ultraviolet light, this compound is a substrate for enzymes like glutamate dehydrogenase .

Biochemical Analysis

Biochemical Properties

2-Azidoadenosine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been synthesized as a photoactive coenzyme analog of NAD+ by chemically coupling [32P]2-azido-AMP and NMN to produce [32P]nicotinamide this compound dinucleotide (2-azido-NAD+) . In the absence of ultraviolet light, 2-azido-NAD+ acts as a substrate for enzymes like bovine liver glutamate dehydrogenase .

Cellular Effects

This compound influences various cellular processes. It can be incorporated into cellular RNA, affecting gene expression and cellular metabolism . The compound’s azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This property allows this compound to be used as a probe to characterize NAD±binding proteins and identify their active sites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it can be photoincorporated into enzymes like glutamate dehydrogenase, demonstrating its potential as an active-site-directed photoprobe . This interaction can lead to changes in enzyme activity, providing insights into the molecular mechanisms of these enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, when the enzyme is covalently modified by photolysis in the presence of saturating amounts of the photoprobe, an approximately 40% inhibition of the enzyme activity is observed . This suggests that the compound’s effects on cellular function can vary over time, depending on the experimental conditions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be incorporated into cellular RNA, indicating its involvement in RNA metabolism . Moreover, it has been used as a probe to study the interactions of NAD±binding proteins, suggesting its role in NAD±related metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidoadenosine typically involves the modification of adenosine at the 2’ position. One common method is the conversion of 2’-aminoadenosine to 2’-azidoadenosine using azidation reactions. This process often employs reagents such as sodium azide and triphenylphosphine in the presence of carbon tetrabromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography .

Comparison with Similar Compounds

    2-Azidoadenine: Similar to 2-Azidoadenosine but lacks the ribose sugar moiety.

    8-Azidoadenosine: Another azide-modified nucleoside with the azide group at the 8’ position.

Uniqueness: this compound is unique due to its specific modification at the 2’ position, which provides distinct reactivity and incorporation properties compared to other azido-modified nucleosides. This makes it particularly useful for certain biochemical applications where precise labeling and minimal interference with biological processes are required .

Properties

IUPAC Name

2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZPOARGMTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59587-07-4
Record name NSC36905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azidoadenosine
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2-Azidoadenosine
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2-Azidoadenosine
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2-Azidoadenosine
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2-Azidoadenosine

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